N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine
Description
N-(3-Methylbutan-2-yl)-2H-1,3-benzodioxol-5-amine is a substituted benzodioxol-5-amine derivative characterized by a 1,3-benzodioxole core fused to an aromatic amine. The amine group is substituted with a branched alkyl chain, specifically a 3-methylbutan-2-yl group (IUPAC: 3-methylbutan-2-yl). This structure confers moderate lipophilicity, which may influence bioavailability and target interactions.
Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: ~207.27 g/mol (calculated based on structural analogs like MBDB) . For example, N-(2-bromo-4-fluorophenyl)-2H-1,3-benzodioxol-5-amine is prepared using 6-(trimethylsilyl)-2H-1,3-benzodioxol-5-yl trifluoromethanesulfonate and aryl amines under basic conditions .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9(3)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,7H2,1-3H3 |
InChI Key |
SWKNPSKEVOKLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole with an appropriate amine derivative. One common method involves the use of 3-methylbutan-2-amine as a starting material, which undergoes a nucleophilic substitution reaction with 1,3-benzodioxole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Scientific Research Applications
N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3-Methylbutan-2-yl)-2H-1,3-benzodioxol-5-amine and related compounds:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- MSNBA ’s aryl nitro and sulfonyl groups enhance its specificity for GLUT5 inhibition, likely due to strong electron-withdrawing effects that stabilize interactions with the transporter’s binding pocket .
- MBDB ’s N-methyl-2-butanamine chain contributes to its entactogen properties, acting as a discriminative stimulus in behavioral studies . The target compound’s branched 3-methylbutan-2-yl group may similarly influence CNS activity but with altered pharmacokinetics due to increased steric bulk.
Synthetic Accessibility :
- Halogenated derivatives (e.g., N-(2-bromo-4-fluorophenyl)-2H-1,3-benzodioxol-5-amine) are synthesized via palladium-catalyzed coupling, enabling modular diversification .
- MSNBA and MBDB require multi-step protocols involving virtual screening or enantioselective synthesis, highlighting the complexity of optimizing substituents for target specificity .
MSNBA’s polar nitro and sulfonyl groups reduce lipophilicity, favoring peripheral activity (e.g., GLUT5 inhibition in cancer cells) .
Biological Activity
N-(3-Methylbutan-2-YL)-2H-1,3-benzodioxol-5-amine, a compound with a unique structural framework, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 207.27 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the benzodioxole core can interact with various biological pathways. The compound exhibits alpha-amylase inhibition , which is significant for managing blood glucose levels. Alpha-amylase is an enzyme that catalyzes the breakdown of starch into sugars; thus, its inhibition can be beneficial in diabetes management .
In Vitro Studies
In vitro studies have demonstrated that this compound shows promising results in inhibiting alpha-amylase activity. The compound was tested alongside other known inhibitors:
| Compound | IC50 Value (µM) |
|---|---|
| Acarbose | 2.593 |
| Myricetin | 30 |
| This compound | TBD |
The exact IC50 value for this compound is still under investigation but is anticipated to be competitive based on preliminary findings.
Cytotoxicity Assessment
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective toxicity. It exhibited minimal cytotoxic effects on normal cell lines while demonstrating significant activity against cancer cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| Hek293t (normal) | >150 |
| Cancer Line A | 26 |
| Cancer Line B | 65 |
This selectivity suggests a potential therapeutic window for the compound in cancer treatment .
In Vivo Studies
In vivo studies utilizing streptozotocin-induced diabetic mice models have shown that administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses compared to control groups . This effect highlights its potential as an antidiabetic agent.
Case Studies and Applications
Recent studies have explored the broader implications of benzodioxole derivatives in pharmaceutical development. For instance, derivatives have been investigated for their roles in treating conditions such as:
- Diabetes : By inhibiting alpha-amylase and potentially affecting insulin signaling pathways.
- Cancer : Due to their selective cytotoxicity against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
